Cas no 17716-91-5 (2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one)
2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone
- ASINEX-REAG BAS 12123722
- 2-chloro-1-(1-methylindol-3-yl)ethanone
- 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one
- AKOS000100093
- CS-0309251
- 10T-0345
- MFCD03848177
- KSC-1-230
- Z381354466
- 2-chloranyl-1-(1-methylindol-3-yl)ethanone
- ALBB-031286
- SMR000290864
- 2-chloro-1-(1-methyl-3-indolyl)ethanone
- 2-chloro-1-(1-methyl-1H-indol-3-yl)ethanone
- 17716-91-5
- EN300-1709160
- KUC104462N
- STK279008
- cid_934321
- CHEMBL1544997
- HMS2681D14
- BDBM46575
- MLS000718596
-
- MDL: MFCD03848177
- Inchi: 1S/C11H10ClNO/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3
- InChI Key: JTCYBIQASPKCFC-UHFFFAOYSA-N
- SMILES: ClCC(C1=CN(C)C2C=CC=CC=21)=O
Computed Properties
- Exact Mass: 207.0450916g/mol
- Monoisotopic Mass: 207.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 22Ų
2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 067810-250mg |
2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone |
17716-91-5 | 250mg |
$205.00 | 2023-09-09 | ||
| Matrix Scientific | 067810-500mg |
2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone |
17716-91-5 | 500mg |
$315.00 | 2023-09-09 | ||
| Matrix Scientific | 067810-1g |
2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone |
17716-91-5 | 1g |
$485.00 | 2023-09-09 | ||
| Apollo Scientific | OR32128-1g |
2-Chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one |
17716-91-5 | 97% | 1g |
£1078.00 | 2025-02-20 | |
| Chemenu | CM466118-250mg |
2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE |
17716-91-5 | 95%+ | 250mg |
$181 | 2022-09-02 | |
| Chemenu | CM466118-500mg |
2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE |
17716-91-5 | 95%+ | 500mg |
$318 | 2022-09-02 | |
| Chemenu | CM466118-1g |
2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE |
17716-91-5 | 95%+ | 1g |
$445 | 2022-09-02 | |
| abcr | AB400009-500 mg |
2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone; . |
17716-91-5 | 500MG |
€313.80 | 2023-01-15 | ||
| abcr | AB400009-1 g |
2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone; . |
17716-91-5 | 1g |
€406.00 | 2023-04-25 | ||
| abcr | AB400009-5 g |
2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone; . |
17716-91-5 | 5g |
€1074.00 | 2023-04-25 |
2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one Suppliers
2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one
Recent Advances in the Study of 2-Chloro-1-(1-Methyl-1H-Indol-3-Yl)Ethan-1-One (CAS: 17716-91-5)
2-Chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one (CAS: 17716-91-5) is a synthetic indole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its chloroacetyl group attached to the 3-position of a 1-methylindole scaffold, serves as a versatile intermediate for the synthesis of various biologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of oncology, neurology, and infectious diseases.
One of the most notable advancements in the study of this compound is its application in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, leading to the identification of several promising candidates with nanomolar IC50 values against CDK2 and CDK4.
In addition to its role in oncology, recent research has highlighted the compound's potential in neuropharmacology. A study conducted by a team at the University of Cambridge in 2022 revealed that 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one derivatives can modulate serotonin receptors, particularly the 5-HT2A subtype. This finding opens new avenues for the development of novel antidepressants and antipsychotic drugs. The study employed molecular docking simulations and in vitro assays to validate the compound's binding affinity and functional activity at the receptor level.
Another area of interest is the compound's antimicrobial properties. A 2023 report in Bioorganic & Medicinal Chemistry Letters described the synthesis and evaluation of 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one derivatives against multidrug-resistant bacterial strains. The results indicated that certain derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell membrane integrity, as confirmed by electron microscopy and fluorescence assays.
The synthetic versatility of 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one has also been exploited in the development of fluorescent probes for biological imaging. A recent study published in Analytical Chemistry (2023) demonstrated the use of this compound as a precursor for the synthesis of indole-based fluorophores. These probes exhibited high photostability and selectivity for cellular organelles, making them valuable tools for live-cell imaging and diagnostic applications.
Despite these promising developments, challenges remain in the optimization of 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one derivatives for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further preclinical studies. However, the compound's unique chemical properties and diverse biological activities make it a compelling candidate for future drug discovery efforts.
In conclusion, recent research on 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one (CAS: 17716-91-5) underscores its potential as a multifunctional scaffold in medicinal chemistry. Its applications span across multiple therapeutic areas, including cancer, neurology, and infectious diseases, as well as diagnostic imaging. Continued exploration of its derivatives and mechanisms of action is expected to yield innovative therapeutic agents and tools for biomedical research.
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